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molecular formula C14H11NO B1358420 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 460748-08-7

4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1358420
M. Wt: 209.24 g/mol
InChI Key: NENYHEMJBYIEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620839B2

Procedure details

4-Cyanophenylboronic acid and 4-bromo-2-methylphenol were processed as described in Example 167A to provide the title compound (50% yield). 1HNMR (300 MHz, CDCl3) δ2.40 (s, 3H), 4.85 (bs, 1H), 6.83-7.65 (m, 7H); MS (CDI) m/z 210 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Br[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]([CH3:20])[CH:14]=1>>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[CH:14][C:15]=1[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1=CC=C(C=C1)C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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